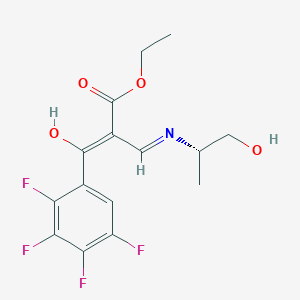

Levofloxacin Tetrafluoro Impurity 1

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

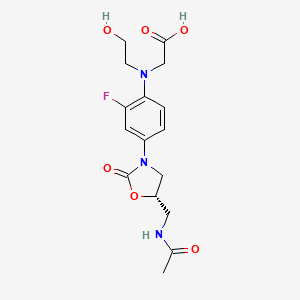

Levofloxacin Tetrafluoro Impurity 1 is an impurity of Levofloxacin, a fluoroquinolone antibiotic . It is used in the pharmaceutical industry and is known for its purity .

Synthesis Analysis

The synthesis of Levofloxacin and its impurities has been studied using methods such as High-Performance Liquid Chromatography (HPLC) . The HPLC method for Levofloxacin and six known impurities was developed and validated . The finalized method produced a linear response in the specification limit with a correlation coefficient for levofloxacin and percentage recovery was found to be 98.00% to 102.0% .Molecular Structure Analysis

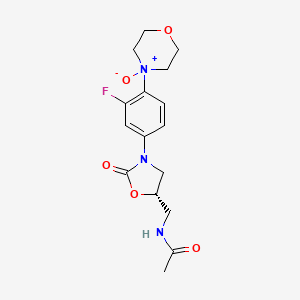

The molecular structure of Levofloxacin and its impurities has been studied . The polymorphism of Levofloxacin was intensively studied, and the fully solved crystal structure of an anhydrous α form was reported . The geometric parameters, vibrational frequencies, frontier molecular orbitals, molecular electrostatic potential contours and surfaces, and the nonlinear properties of Levofloxacin were calculated using DFT/B3LYP method .Chemical Reactions Analysis

The chemical reactions of Levofloxacin and its impurities have been analyzed . Levofloxacin inhibits bacterial type II topoisomerases, topoisomerase IV and DNA gyrase .Physical and Chemical Properties Analysis

The physical and chemical properties of Levofloxacin and its impurities have been analyzed . The polymorphism of Levofloxacin was studied, and the phase transformations among different solid-state crystal forms of Levofloxacin were investigated .Applications De Recherche Scientifique

Genotoxicity Evaluation : Levofloxacin N-oxide, an impurity isolated from Levofloxacin, was evaluated for genotoxicity. The study utilized in silico and in vitro methods, revealing no mutagenic effects in the mouse lymphoma assay (MLA). However, there was an increase in structural aberrations in Chinese hamster lung (CHL) cells at certain concentrations, suggesting the need for control of this impurity as a non-genotoxic substance despite structural alerts for quinolone-3-carboxylic acid or naphthyridine analogues (Zhu et al., 2012).

Chiral Impurity Separation : A study developed and validated a new HPLC method for the enantioselective separation of Levofloxacin and its chiral impurity. This method was successful in differentiating the enantiomers of Levofloxacin (impurity-R and active principle-S), highlighting the importance of accurate separation techniques in identifying and controlling impurities (Abousalih et al., 2021).

Antibiotic Degradation : Research into the electrochemical mineralization of Levofloxacin by the electro-Fenton-pyrite process demonstrated effective degradation of the drug, indicating potential methods for treating Levofloxacin contamination in natural waters (Barhoumi et al., 2015).

Impurity Analysis in Pharmaceutical Formulations : Another study aimed to develop a rapid and sensitive method for quantitative analysis of trace impurities in Levofloxacin formulations using LC-MS/MS. The research revealed variations in impurity content across different products, underscoring the importance of quality control in pharmaceutical manufacturing (Zheng et al., 2016).

Therapeutic Efficacy and Toxicity : Levofloxacin is used in treating various infections. However, studies on its therapeutic efficacy must also consider its potential toxicity. For instance, a study on Levofloxacin-induced toxicity in mammals found significant effects on liver, kidneys, and testes, altering the normal functioning of these organs (Ara et al., 2020).

Mécanisme D'action

Target of Action

Levofloxacin Tetrafluoro Impurity 1, like its parent compound Levofloxacin, primarily targets two key bacterial enzymes: DNA gyrase and topoisomerase IV . These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination .

Mode of Action

This compound interacts with its targets by inhibiting the supercoiling activity of bacterial DNA gyrase and halting DNA replication . It also inhibits topoisomerase IV, which is essential for partitioning of the chromosomal DNA during bacterial cell division . The primary target of action depends on the type of bacteria .

Biochemical Pathways

The inhibition of DNA gyrase and topoisomerase IV disrupts various biochemical pathways in the bacteria. This disruption prevents the bacteria from replicating and repairing their DNA, leading to cell death

Pharmacokinetics

Levofloxacin’s pharmacokinetics are described by a linear 2-compartment open model with first-order elimination . Plasma concentrations in healthy volunteers reach a mean peak drug plasma concentration within 1 to 2 hours after oral administration . The bioavailability of oral Levofloxacin approaches 100% and is little affected by the administration with food . Approximately 80% of Levofloxacin is eliminated as unchanged drug in the urine through glomerular filtration and tubular secretion .

Result of Action

The result of this compound’s action is the inhibition of bacterial growth and replication, leading to bacterial cell death . This makes it effective against both gram-positive and gram-negative strains .

Action Environment

The action of this compound, like other antibiotics, can be influenced by various environmental factors. For instance, the presence of other competing species in the aqueous phase can seriously hamper the uptake of Levofloxacin . Furthermore, the degradation of Levofloxacin in aqueous solution can be achieved by adsorption, indicating that the compound’s action, efficacy, and stability can be influenced by the presence of certain substances in the environment .

Safety and Hazards

Analyse Biochimique

Biochemical Properties

Levofloxacin Tetrafluoro Impurity 1 plays a role in biochemical reactions as it is used in the synthesis of Levofloxacin

Cellular Effects

Levofloxacin, the drug synthesized using this compound, has been shown to have a broad-spectrum antibacterial effect . It would be interesting to investigate if this compound shares similar cellular effects.

Molecular Mechanism

As it is used in the synthesis of Levofloxacin , it may share some of the molecular interactions of this drug. Levofloxacin is known to inhibit bacterial topoisomerase IV and DNA gyrase, which are enzymes required for bacterial DNA replication, transcription, repair, and recombination .

Dosage Effects in Animal Models

The effects of varying dosages of this compound in animal models have not been reported in the literature. Levofloxacin, the drug synthesized using this compound, has been shown to be effective at dosages of 250mg to 500mg once-daily in clinical trials .

Metabolic Pathways

Levofloxacin, the drug synthesized using this compound, is known to be eliminated as unchanged drug in the urine through glomerular filtration and tubular secretion .

Propriétés

IUPAC Name |

ethyl (Z)-3-hydroxy-2-[[(2S)-1-hydroxypropan-2-yl]iminomethyl]-3-(2,3,4,5-tetrafluorophenyl)prop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15F4NO4/c1-3-24-15(23)9(5-20-7(2)6-21)14(22)8-4-10(16)12(18)13(19)11(8)17/h4-5,7,21-22H,3,6H2,1-2H3/b14-9-,20-5?/t7-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXODLUWUEYCDHT-DXMQSZSSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C(C1=CC(=C(C(=C1F)F)F)F)O)C=NC(C)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C(/C1=CC(=C(C(=C1F)F)F)F)\O)/C=N[C@@H](C)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15F4NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5S)-5-[(tert-butylamino)methyl]-3-(3-fluoro-4-morpholin-4-ylphenyl)-1,3-oxazolidin-2-one](/img/structure/B601336.png)